

BRL-42715: A Technical History of a Potent Penem β-Lactamase Inhibitor

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Compound of Interest		
Compound Name:	BRL-42715	
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Abstract

BRL-42715, a C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged in the late 1980s as a highly potent, broad-spectrum inhibitor of bacterial β -lactamases. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **BRL-42715**. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Despite its exceptional in vitro efficacy, the development of **BRL-42715** was halted due to its inherent instability, a critical lesson in the complex process of bringing a new therapeutic agent to the clinic.

Discovery and Initial Evaluation

BRL-42715 was first described by Coleman and colleagues in 1989 as a novel penem derivative with remarkable inhibitory activity against a wide array of β -lactamase enzymes.[1] At the time, bacterial resistance to β -lactam antibiotics, mediated by β -lactamases, was a growing concern, driving the search for effective inhibitors to be co-administered with existing antibiotics.

The initial in vitro evaluation of **BRL-42715** demonstrated its superiority over other contemporary β -lactamase inhibitors, such as clavulanic acid.[2] It exhibited potent inhibition of plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated β -lactamases from a variety of Gram-negative and Gram-positive bacteria.[1][2]



Mechanism of Action

BRL-42715 is an active-site-directed, irreversible inhibitor of serine β -lactamases. Its mechanism of action involves a multi-step process that ultimately leads to a stable, inactivated enzyme complex.

Upon binding to the active site of a serine β -lactamase, the β -lactam ring of **BRL-42715** is attacked by the active site serine residue (Ser64 in Enterobacter cloacae P99 β -lactamase), forming a transient acyl-enzyme intermediate. This is a common mechanism for β -lactam antibiotics and inhibitors. However, the unique structural features of **BRL-42715** facilitate a subsequent intramolecular rearrangement. This rearrangement involves the opening of the five-membered thiazole ring and the formation of a more stable, seven-membered dihydrothiazepine ring system covalently attached to the active site serine. This rearranged structure is a stable covalent adduct, rendering the enzyme inactive.

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Quantitative In Vitro Activity

The potency of **BRL-42715** as a β -lactamase inhibitor is evident from its low 50% inhibitory concentrations (IC50s) against a variety of enzymes.



β-Lactamase Enzyme	Source Organism	β-Lactamase Class	IC50 (μg/mL) of BRL-42715	Reference
TEM-1	Escherichia coli	А	<0.01	[2]
SHV-1	Klebsiella pneumoniae	А	<0.01	[2]
OXA-1	Escherichia coli	D	<0.01	[2]
Staphylococcal	Staphylococcus aureus	А	<0.01	[2]
P99	Enterobacter cloacae	С	<0.01	[2]
K1	Klebsiella pneumoniae	А	<0.01	[2]
Inducible	Serratia marcescens	С	<0.01	[2]
Constitutive	Proteus vulgaris	А	<0.01	[2]

The potent inhibitory activity of **BRL-42715** translated into a significant potentiation of the antibacterial activity of β -lactamase-susceptible antibiotics like amoxicillin.



Bacterial Species (β-lactamase- producing)	Amoxicillin MIC50 (μg/mL)	Amoxicillin (1 μg/mL) + BRL- 42715 MIC50 (μg/mL)	Reference
Enterobacteriaceae (n=412)	>128	2	[2]
Citrobacter & Enterobacter (cefotaxime- susceptible, n=48)	>128	2	[2]
Citrobacter & Enterobacter (cefotaxime-resistant, n=25)	>128	8	[2]
Methicillin-susceptible S. aureus (n=104)	8->32	≤0.06	[3]
Klebsiella spp.	>32	≤8	[3]
Enterobacter spp.	>32	≤8	[3]
Citrobacter spp.	>32	≤8	[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies of **BRL-42715** were conducted in several animal species to assess its potential for clinical development.



Species	Elimination Half-life (t1/2) - IV	Oral Bioavailability	Serum Protein Binding	Reference
Mouse	-	0.2	27-38%	[4]
Rat	7 min	Not significant	27-38%	[4][5]
Rabbit	6.2 min	-	-	[5]
Dog	11 min	Not significant	27-38%	[4][5]
Cynomolgus Monkey	18 min	Not significant	68-70%	[4][5]
Human (predicted)	31 min	-	68-70%	[4][5]

BRL-42715 exhibited a short elimination half-life in all species tested. While it showed some oral absorption in mice, this was not observed in other species, suggesting that it would likely require parenteral administration in humans.[4] Notably, **BRL-42715** was found to be stable against hydrolysis by renal dehydropeptidases.[4]

Instability and Discontinuation of Development

Despite its impressive in vitro potency, the development of **BRL-42715** was ultimately terminated. The primary reason for its discontinuation was its inherent chemical instability. It was found to be rapidly hydrolyzed, particularly by metallo-β-lactamases, to form a dihydrothiazepine derivative.[6] This instability was deemed a significant hurdle for its further development as a clinically viable therapeutic agent.

Experimental Protocols β-Lactamase Inhibition Assay (IC50 Determination)

The following is a generalized protocol for determining the 50% inhibitory concentration (IC50) of a β -lactamase inhibitor, based on the methodologies described in the evaluation of **BRL-42715**.



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Preparation of Reagents:

- Prepare a stock solution of the β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
- Prepare a stock solution of BRL-42715 in a suitable solvent and create a series of dilutions.
- Prepare a stock solution of a chromogenic β-lactam substrate, such as nitrocefin, in the same buffer.

Assay Procedure:

- In a microplate well or a cuvette, add a defined volume of the β-lactamase solution.
- Add an equal volume of each dilution of the BRL-42715 solution to the respective wells.
- Include control wells with buffer instead of the inhibitor.
- Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
- Initiate the reaction by adding a defined volume of the nitrocefin solution.
- Immediately monitor the change in absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.

Data Analysis:

- Calculate the initial rate of hydrolysis for each inhibitor concentration.
- Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that reduces the initial rate of hydrolysis by 50%.



Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic in the presence of a β -lactamase inhibitor is determined to assess the synergistic effect. The agar dilution method is a standard procedure.

- Preparation of Media:
 - Prepare a series of Mueller-Hinton agar plates, each containing a fixed concentration of BRL-42715 (e.g., 1 μg/mL).
 - For each fixed inhibitor concentration, prepare a set of plates with doubling dilutions of the antibiotic (e.g., amoxicillin).
 - Include control plates with no inhibitor and no antibiotic.
- Inoculum Preparation:
 - Grow the bacterial strains to be tested overnight in a suitable broth medium.
 - Dilute the bacterial cultures to achieve a standardized inoculum density (e.g., approximately 10⁴ colony-forming units per spot).
- Inoculation and Incubation:
 - Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of the agar plates.
 - Incubate the plates at 37°C for 18-24 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The story of **BRL-42715** is a compelling case study in drug discovery and development. It highlights the critical importance of balancing high potency with favorable physicochemical



properties, such as stability. While **BRL-42715** never reached the clinical stage, the research surrounding it provided valuable insights into the mechanism of β -lactamase inhibition and the design of novel penem inhibitors. Its legacy continues to inform the development of new strategies to combat antibiotic resistance.

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